molecular formula C21H27N3O4 B2889459 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide CAS No. 872848-67-4

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2889459
CAS No.: 872848-67-4
M. Wt: 385.464
InChI Key: DZAWUOUGIMKBPJ-UHFFFAOYSA-N
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Description

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide (CAS 894002-71-2) is a synthetic organic compound with a molecular formula of C22H23N3O3 and a molecular weight of 377.4 g/mol . This reagent features a complex structure comprising an indole ring system, a diethylamino oxoethyl substituent, and an oxolane (tetrahydrofuran) methylacetamide group, making it a molecule of interest in advanced chemical research and development. Compounds based on the 2-(1H-indol-3-yl)-2-oxo-acetamide scaffold have demonstrated significant potential in biomedical research, particularly in the field of oncology. Structural analogs have been reported to exhibit marked antitumor activity against human solid tumors . Furthermore, related indole-3-yl acetamide derivatives have been identified as novel inhibitors in virology research, showing excellent activity against viruses such as Respiratory Syncytial Virus (RSV) in vitro, functioning as inhibitors of membrane fusion or genome replication/transcription . Another indole derivative, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been shown to inhibit melanoma cell growth by inducing apoptosis and autophagy, suggesting that the indole core is a privileged structure for investigating cell death mechanisms . Researchers can leverage this reagent as a key intermediate or precursor for designing novel bioactive molecules, studying enzyme inhibition, or exploring structure-activity relationships (SAR) in drug discovery. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAWUOUGIMKBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between the target compound and related indol-3-yl-oxoacetamides:

Compound Substituents (Indole Position) Acetamide Side Chain Reported Activities Key References
Target Compound 1: 2-(Diethylamino)-2-oxoethyl; 3: Oxoacetamide N-(Oxolan-2-ylmethyl) N/A (hypothetical) -
N-(Adamantan-1-yl)-2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide 2: Adamantane N-(Adamantan-1-yl) Anticancer (HepG2 IC₅₀: 10.56 µM via caspase-8 activation)
Indibulin (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide) 1: 4-Chlorobenzyl; 3: Oxoacetamide N-(Pyridin-4-yl) Antimitotic (tubulin polymerization inhibition)
Fluorinated Indol-3-yl-oxoacetamide (Derivative 8) 1: Fluorinated substituent; 3: Oxoacetamide N-(Variable) CB2 receptor ligand (Ki = 6.2 nM)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides 3: Oxadiazole-sulfanyl linkage N-(Arylalkyl) Antimicrobial (broad-spectrum activity against Gram-positive bacteria)

Key Comparative Insights

Substituent Effects on Bioactivity: Adamantane derivatives (e.g., compound 5r) exhibit potent cytotoxicity via caspase-8 activation, attributed to adamantane’s hydrophobicity enhancing membrane penetration. In contrast, the target compound’s diethylamino group may improve solubility while retaining moderate lipophilicity. Indibulin’s 4-chlorobenzyl and pyridinyl groups confer tubulin-binding specificity, whereas the target’s oxolan-2-ylmethyl group might favor interactions with polar enzymatic pockets.

Receptor Binding vs. Cytotoxicity: The fluorinated derivative 8 demonstrates high CB2 receptor affinity due to fluorine’s electronegativity and small size, contrasting with the target compound’s diethylamino group, which may prioritize metabolic stability over receptor selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-substituted indol-3-yl-oxoacetamides (e.g., coupling oxalyl chloride with indole intermediates followed by amine addition). However, the oxolan-2-ylmethylamine component introduces stereochemical considerations absent in adamantane or pyridinyl analogs.

Diethylamino groups may reduce first-pass metabolism via steric hindrance of hepatic enzymes, a advantage over simpler alkylamines.

Q & A

Q. What are the optimal synthetic routes for 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core.

  • Step 1: Acylation of the indole nitrogen using 2-(diethylamino)-2-oxoethyl chloride under basic conditions (e.g., NaH in DMF) to introduce the diethylamino-oxoethyl group .
  • Step 2: Introduction of the 2-oxoacetamide moiety via coupling with oxolan-2-ylmethylamine using EDCI/HOBt as coupling agents .
  • Key Optimization Parameters:
    • Temperature control (0–5°C during acylation to minimize side reactions) .
    • Solvent selection (DMF for polar intermediates; dichloromethane for amide coupling) .
    • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H and 13^13C NMR to confirm indole substitution patterns and amide bond formation. Key signals include δ ~7.5–8.0 ppm (indole H-2/H-4) and δ ~170–175 ppm (carbonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 458.562 for C27_{27}H30_{30}N4_4O3_3) .
  • HPLC-PDA: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Target Identification: Competitive binding assays using fluorogenic substrates for kinases or proteases .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinases, GPCRs). Focus on the indole and oxolan moieties as key pharmacophores .
  • QM/MM Simulations: Analyze transition states for reactions involving the diethylamino-oxoethyl group to optimize substituent electronic effects .
  • ADMET Prediction: SwissADME or ADMETLab to assess solubility (LogP ~2.5) and blood-brain barrier permeability .

Q. How to resolve contradictions in biological activity data across similar indole derivatives?

Methodological Answer:

  • Orthogonal Validation: Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites that may explain variability .
  • Structural-Activity Landscaping: Compare IC50_{50} values of analogs with substituent variations (e.g., diethylamino vs. piperidinyl groups) .

Q. What strategies improve stability of the oxoacetamide moiety under physiological conditions?

Methodological Answer:

  • pH Optimization: Buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the acetamide bond .
  • Prodrug Design: Mask the oxoacetamide as an ester or carbamate, cleaved enzymatically in vivo .
  • Lyophilization: Stabilize aqueous formulations by freeze-drying with trehalose or mannitol as cryoprotectants .

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